1-Piperidinebutyramide, gamma-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinebutyramide, gamma-methyl- is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals. The gamma-methyl substitution on the butyramide chain introduces unique chemical properties that make this compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidinebutyramide, gamma-methyl- typically involves the reaction of piperidine with gamma-methylbutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of 1-Piperidinebutyramide, gamma-methyl- may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Piperidinebutyramide, gamma-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Amides, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Piperidinebutyramide, gamma-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Piperidinebutyramide, gamma-methyl- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Piperidine: A basic structure similar to 1-Piperidinebutyramide, gamma-methyl-, but without the butyramide and gamma-methyl substitutions.
Pyrrolidine: Another heterocyclic amine with a five-membered ring structure.
Piperazine: Contains a six-membered ring with two nitrogen atoms.
Uniqueness: 1-Piperidinebutyramide, gamma-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63867-68-5 |
---|---|
Molecular Formula |
C10H20N2O |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
4-piperidin-1-ylpentanamide |
InChI |
InChI=1S/C10H20N2O/c1-9(5-6-10(11)13)12-7-3-2-4-8-12/h9H,2-8H2,1H3,(H2,11,13) |
InChI Key |
UVVFCEOACLTZSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)N)N1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.